4'-Formyl-3-biphenylcarboxamide

Description

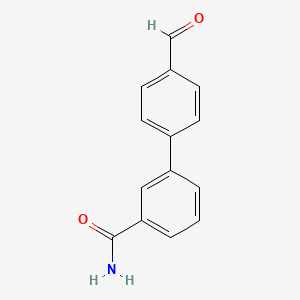

4'-Formyl-3-biphenylcarboxamide (CAS: 1007579-69-2) is a biphenyl derivative characterized by a formyl (-CHO) group at the 4' position and a carboxamide (-CONH₂) moiety at the 3 position of the biphenyl scaffold. Its molecular formula is C₁₄H₁₁NO₂, with a molecular weight of 225.25 g/mol . The biphenyl backbone provides rigidity, while the formyl and carboxamide groups offer sites for nucleophilic or electrophilic reactions, enabling diverse synthetic modifications .

Properties

IUPAC Name |

3-(4-formylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-14(17)13-3-1-2-12(8-13)11-6-4-10(9-16)5-7-11/h1-9H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSUBNKJNMHZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Formyl-3-biphenylcarboxamide typically involves the reaction of biphenyl derivatives with formylating agents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids or esters as reagents .

Industrial Production Methods

In industrial settings, the production of 4’-Formyl-3-biphenylcarboxamide may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

4’-Formyl-3-biphenylcarboxamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: The major product is 4’-carboxy-3-biphenylcarboxamide.

Reduction: The major product is 4’-hydroxymethyl-3-biphenylcarboxamide.

Substitution: Depending on the substituent, various substituted biphenyl carboxamides can be formed.

Scientific Research Applications

4’-Formyl-3-biphenylcarboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

Industry: It is used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4’-Formyl-3-biphenylcarboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .

Comparison with Similar Compounds

4-Biphenylcarboxylic Acid (CAS: 92-92-2)

- Molecular Formula : C₁₃H₁₀O₂

- Molecular Weight : 198.22 g/mol

- Key Differences: Lacks both the formyl and carboxamide groups, featuring only a carboxylic acid (-COOH) at the 3 position. Lower molecular weight (198.22 vs. 225.25 g/mol) due to simpler functionalization.

[1,1'-Biphenyl]-3-carboxylic Acid Derivatives (CAS: 892861-04-0)

- Example: 4'-[[(4-Bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

- Key Differences :

Formyl-Containing Derivatives

4-Formylbenzoic Acid

- Molecular Formula : C₈H₆O₃

- Molecular Weight : 150.13 g/mol

- Key Differences :

4'-Formylbiphenyl-3-carboxylic Acid

- Key Differences :

Benzamide Derivatives

5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide (CAS: 2270907-48-5)

- Molecular Formula: C₁₁H₁₅NO₄

- Molecular Weight : 225.25 g/mol

- Key Differences: Shares the same molecular weight as this compound but features a methoxyethoxy substituent and a phenolic -OH group.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₄H₁₁NO₂ | 225.25 | Formyl, carboxamide | Rigid biphenyl backbone |

| 4-Biphenylcarboxylic Acid | C₁₃H₁₀O₂ | 198.22 | Carboxylic acid | Higher hydrophilicity |

| 4-Formylbenzoic Acid | C₈H₆O₃ | 150.13 | Formyl, carboxylic acid | Conjugated electronic system |

| 5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide | C₁₁H₁₅NO₄ | 225.25 | Methoxyethoxy, hydroxyl, benzamide | Enhanced polarity |

Research Implications

- The formyl group in this compound provides a reactive site for Schiff base formation or condensation reactions, distinguishing it from carboxylic acid derivatives .

- Biphenyl carboxamides generally exhibit better metabolic stability than carboxylic acids due to reduced ionization at physiological pH .

- Compounds with bulky substituents (e.g., halogenated biphenyls) may show improved binding affinity in drug design but face challenges in synthetic accessibility .

Biological Activity

4'-Formyl-3-biphenylcarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with a formyl group and a carboxamide functional group. Its chemical formula can be represented as CHNO. The compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties, making it a candidate for further development in treating infectious diseases.

- Antitumor Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.

- Anti-inflammatory Effects : May modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The mechanisms through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.

- Interaction with Cellular Receptors : It may bind to receptors that modulate cellular responses, influencing proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Potentially alters ROS levels within cells, impacting oxidative stress responses.

Antimicrobial Studies

A study highlighted the compound's effectiveness against Staphylococcus aureus and Candida albicans, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for bacteria and 16 µg/mL for fungi. These results indicate promising antimicrobial activity compared to standard antibiotics .

Antitumor Activity

Research involving various cancer cell lines (e.g., HeLa, MCF-7) showed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The study noted that the compound activated caspase pathways, suggesting a mechanism involving programmed cell death .

Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was observed at concentrations as low as 5 µM, indicating its potential as an anti-inflammatory agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.